Product packaging for 3-(Chloromethyl)pyridine hydrochloride(Cat. No.:CAS No. 6959-48-4)

3-(Chloromethyl)pyridine hydrochloride

Cat. No.: B123645
CAS No.: 6959-48-4
M. Wt: 164.03 g/mol
InChI Key: UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridine Hydrochloride, also known as 3-Picolyl Chloride Hydrochloride, is a high-purity chemical building block of significant value to synthetic organic chemistry and pharmaceutical research. With the CAS registry number 6959-48-4 , this compound is supplied as a white to almost white powder or crystalline solid . It has a melting point of 144 °C and is soluble in water, facilitating its use in various reaction conditions . The reactive chloromethyl group adjacent to the pyridine nitrogen makes this compound a versatile precursor for the synthesis of various derivatives, particularly through nucleophilic substitution reactions. It is commonly employed to create pyridyl-based ethers, thioethers, and amines, which are key structural motifs in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and other functional molecules. Researchers should note that this compound is hygroscopic and requires careful handling and storage. It is recommended to store it in a cool, dark place, preferably at temperatures below 15°C, and under inert gas . Please consult the product's Safety Data Sheet (SDS) prior to use. This product is labeled with the GHS signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection, is essential . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Cl2N B123645 3-(Chloromethyl)pyridine hydrochloride CAS No. 6959-48-4

Properties

IUPAC Name

3-(chloromethyl)pyridine;hydrochloride
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InChI

InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
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InChI Key

UZGLOGCJCWBBIV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)CCl.Cl
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Molecular Formula

C6H6ClN.ClH, C6H7Cl2N
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Related CAS

3099-31-8 (Parent)
Record name 3-(Chloromethyl)pyridine hydrochloride
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DSSTOX Substance ID

DTXSID6020309
Record name 3-(Chloromethyl)pyridine hydrochloride
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Molecular Weight

164.03 g/mol
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Physical Description

3-(chloromethyl)pyridine hydrochloride appears as yellow powder or yellow-tan solid with an irritating odor. (NTP, 1992), Yellow or tannish-yellow solid with an irritating odor; Hygroscopic; [CAMEO] Off-white powder; [MSDSonline]
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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CAS No.

6959-48-4
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Melting Point

286 to 291 °F (NTP, 1992), 137-143 °C
Record name 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Synthetic Methodologies and Route Optimization for 3 Chloromethyl Pyridine Hydrochloride

Classical Synthetic Approaches

Classical methods for the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride typically involve direct chloromethylation of the pyridine (B92270) nucleus or the conversion of a precursor molecule, such as 3-pyridylcarbinol.

Chloromethylation Reactions of Pyridine Derivatives

Direct chloromethylation of pyridine presents a challenge due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic substitution reactions like Friedel-Crafts acylation. However, strategies have been developed to facilitate this transformation. One approach involves the use of substituent orientation effects to direct chloromethylation. google.comgoogle.com This can be achieved by performing a Friedel-Crafts acylation reaction on pyridine or its derivatives under the influence of a catalyst, leading to electrophilic substitution primarily at the 2- or 6-positions. google.com Subsequent reduction and chlorination steps can then yield the desired chloromethylpyridine derivative. google.com

Another method involves the chlorination of a methyl group already present on the pyridine ring. For instance, 2-methyl-pyridine can be chlorinated using trichloroisocyanuric acid in a suitable solvent like chloroform (B151607) to produce 2-chloromethyl-pyridine hydrochloride. prepchem.comorientjchem.org

Conversions from 3-Pyridylcarbinol Precursors

A more common and often higher-yielding approach involves the conversion of 3-pyridylcarbinol (3-pyridinemethanol) into 3-(chloromethyl)pyridine hydrochloride. This is typically achieved through the use of various chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. masterorganicchemistry.com The reaction of 3-pyridylcarbinol with thionyl chloride is a well-established method for producing this compound in high yield and purity. google.com The reaction is typically carried out in an inert solvent, such as toluene (B28343), and often with a slight excess of thionyl chloride. google.com To prevent the formation of impurities, the 3-pyridylcarbinol solution is added gradually to the thionyl chloride solution while maintaining a controlled temperature, generally not exceeding 35°C. google.com The product precipitates from the reaction mixture and can be recovered by filtration. google.com The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.commdpi.com

A variation of this process involves first reacting 3-hydroxymethyl pyridine with hydrogen chloride to form 3-hydroxymethyl pyridinium (B92312) hydrochloride, which is then reacted with thionyl chloride. google.com

Table 1: Reaction Parameters for the Synthesis of this compound from 3-Pyridylcarbinol with Thionyl Chloride

ParameterValueReference
Reactants3-Pyridylcarbinol, Thionyl Chloride google.com
SolventToluene google.com
Molar Ratio (3-Pyridylcarbinol:Thionyl Chloride)1 : 1.1-1.3 google.com
Temperature23-35°C google.com
Product RecoveryPrecipitation, Filtration google.com

While thionyl chloride is effective, other chlorinating agents can also be employed for the conversion of 3-pyridylcarbinol. These alternatives may offer advantages in terms of safety, by-product profiles, or reaction conditions. Some of these agents include phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and hydrogen chloride (HCl). google.com Another alternative is cyanuric chloride, which can be used to convert the hydroxymethyl group to a chloromethyl group. mdpi.com The use of cyanuric chloride offers the advantage of producing a solid byproduct, cyanuric acid, which can simplify purification. mdpi.com Trichloroisocyanuric acid has also been utilized for the chlorination of methylpyridines. prepchem.comorientjchem.org

Multi-Step Synthesis Strategies

Multi-step syntheses provide an alternative route to this compound, often starting from more readily available precursors and allowing for greater control over the introduction of functional groups.

Oxidation of 3-Methylpyridine (B133936) to 3-Picolinic Acid

A common multi-step strategy begins with the oxidation of 3-methylpyridine (3-picoline). google.comguidechem.com 3-Methylpyridine is a readily available industrial chemical. wikipedia.org The oxidation of the methyl group to a carboxylic acid function yields 3-picolinic acid (nicotinic acid). google.comgoogle.com This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) in an aqueous solution. google.comguidechem.com The reaction temperature is typically maintained between 85-90°C. google.com Following the oxidation, the reaction mixture is acidified to precipitate the 3-picolinic acid. google.com

From 3-picolinic acid, the synthesis proceeds through several steps:

Esterification: The 3-picolinic acid is reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form the corresponding ester, methyl pyridine-3-carboxylate. google.com

Reduction: The ester is then reduced to 3-pyridylcarbinol. google.com Common reducing agents for this step include sodium borohydride (B1222165) with a Lewis acid catalyst like aluminum chloride. google.com

Chlorination: Finally, the resulting 3-pyridylcarbinol is chlorinated, typically with thionyl chloride, to yield the final product, this compound. google.com

Table 2: Multi-Step Synthesis of this compound

StepStarting MaterialReagentsProductReference
1. Oxidation3-MethylpyridinePotassium Permanganate, Water3-Picolinic Acid google.com
2. Esterification3-Picolinic AcidMethanol, Acid CatalystMethyl Pyridine-3-Carboxylate google.com
3. ReductionMethyl Pyridine-3-CarboxylateSodium Borohydride, Aluminum Chloride3-Pyridylcarbinol google.com
4. Chlorination3-PyridylcarbinolThionyl ChlorideThis compound google.com

Esterification of 3-Picolinic Acid to Methyl Pyridine-3-carboxylate

The conversion of 3-picolinic acid to its methyl ester, methyl pyridine-3-carboxylate, is a critical step that prepares the molecule for subsequent reduction. This esterification is typically conducted under acidic conditions. google.com A widely used method involves reacting 3-picolinic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. guidechem.com The catalyst facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by methanol.

The reaction stoichiometry is an important factor in maximizing yield. An excess of methanol is often used to shift the equilibrium towards the formation of the ester. google.com For instance, a molar ratio of 1:1.3 for 3-picolinic acid to methanol has been reported as effective. guidechem.comgoogle.com The removal of water as it is formed can also drive the reaction to completion, a principle applied in esterifications using azeotropic distillation with solvents like benzene. google.comgoogle.com The resulting ester can then be isolated directly from the reaction mixture, often after distillation to remove excess alcohol. google.com

Table 1: Representative Conditions for Esterification of 3-Picolinic Acid

Parameter Condition Source(s)
Reactants 3-Picolinic Acid, Methanol guidechem.com,
Catalyst Concentrated Sulfuric Acid guidechem.com,
Molar Ratio (Acid:Alcohol) 1 : 1.3 google.com, guidechem.com

| Reaction Type | Acid-catalyzed esterification | google.com |

Reduction of Esters to 3-Pyridinemethanol (B1662793) (e.g., using Sodium Borohydride with Lewis Acid Catalysts)

The reduction of the ester group in methyl pyridine-3-carboxylate to a primary alcohol, 3-pyridinemethanol, is a key transformation. While sodium borohydride (NaBH₄) is a mild reducing agent typically used for aldehydes and ketones, its reactivity can be significantly enhanced by the addition of a Lewis acid catalyst, making it capable of reducing esters. researchgate.net

A common system for this reduction employs sodium borohydride in conjunction with aluminum chloride (AlCl₃) as the Lewis acid. google.comresearchgate.net The aluminum chloride coordinates to the carbonyl oxygen of the ester, increasing its susceptibility to hydride attack from the borohydride. Research has shown that esters of nicotinic acid can be reduced to the corresponding alcohol with sodium borohydride in the presence of aluminum chloride, although the reaction can be challenging. researchgate.net The molar ratio of the ester to the reducing agent is crucial; a patent describes using a ratio of methyl pyridine-3-carboxylate to sodium borohydride of 1:4 to 1:5 to ensure complete reduction. google.com

The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and toluene. guidechem.comgoogle.com The use of a NaBH₄-methanol system in refluxing THF has also been reported as an effective method for reducing methyl nicotinate (B505614) to 3-pyridinemethanol in high yields. Following the reaction, which may take several hours, an aqueous workup allows for the isolation of the 3-pyridinemethanol product.

Table 2: Conditions for the Reduction of Methyl Pyridine-3-carboxylate

Parameter Condition Source(s)
Reactant Methyl Pyridine-3-carboxylate google.com,
Reducing Agent Sodium Borohydride (NaBH₄) google.com,
Catalyst Aluminum Chloride (AlCl₃) google.com, researchgate.net
Solvent System THF/Toluene (1:1 by volume) or THF/Methanol google.com,
Molar Ratio (Ester:NaBH₄) 1 : 4-5 google.com

| Reaction Time | 3-4 hours | guidechem.com |

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to improve efficiency, reduce waste, and use less hazardous materials. In the context of synthesizing pyridine derivatives, several innovative approaches have been explored. nih.govorientjchem.org One key strategy is process optimization by combining multiple steps into a single pot without isolating intermediates. researchgate.net This approach improves productivity and significantly reduces the use of solvents. researchgate.net

For the chlorination step that converts 3-pyridinemethanol to this compound, thionyl chloride is commonly used. google.com However, green alternatives to traditional chlorinating agents are being investigated. For instance, in the synthesis of a related compound, trichloroisocyanuric acid (TCCA) was used as a safer and easier-to-handle chlorinating agent compared to thionyl chloride or chlorine gas. orientjchem.org

The use of molecular oxygen as a primary oxidant, paired with a recyclable catalyst like ruthenium chloride (RuCl₃), for N-oxidation reactions in related pyridine syntheses represents another green advancement. orientjchem.org This method is environmentally favorable and simplifies the workup process. orientjchem.org Furthermore, microwave-assisted synthesis has been recognized as a green chemistry tool, offering advantages such as reduced reaction times and increased yields for the synthesis of pyridine derivatives. nih.govnih.gov Evaluating green metrics such as atom economy, reaction mass efficiency, and E-factor allows chemists to quantify the environmental impact of a synthetic route and identify areas for improvement. orientjchem.org

Influence of Reaction Conditions on Yield and Purity

Catalyst Systems and Their Mechanistic Roles

Catalysts play a pivotal role in multiple stages of the synthesis.

Esterification: In the esterification of 3-picolinic acid, an acid catalyst like sulfuric acid is essential. google.com It functions by protonating the carbonyl group, which makes the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of methanol. The catalyst is regenerated, allowing a small amount to facilitate the conversion of a large quantity of reactants.

Reduction: For the reduction of methyl pyridine-3-carboxylate, Lewis acids such as aluminum chloride are used to activate the ester. google.comresearchgate.net The Lewis acid coordinates with the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to hydride attack from sodium borohydride. researchgate.net This catalytic activation is crucial for reducing the otherwise unreactive ester group with a mild hydride donor.

Other Approaches: In more advanced or "green" syntheses of related compounds, other catalytic systems are employed. Phase-transfer catalysts like tetra-n-butyl ammonium (B1175870) hydroxide (B78521) have been used to facilitate nucleophilic substitution reactions in a two-phase system. orientjchem.org In other cases, transition metal catalysts, such as ruthenium, have been used for oxidation and deoxygenation steps, offering high efficiency and milder reaction conditions. orientjchem.org

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical for reaction rate, yield, and sometimes even the course of the reaction.

In the reduction of the ester with NaBH₄ and AlCl₃, a solvent mixture of THF and toluene is specified in one patented method. google.com THF is a good solvent for the borohydride complex, while toluene can aid in temperature control and product isolation.

For the final chlorination step converting 3-pyridinemethanol to the target hydrochloride salt using thionyl chloride, an inert organic solvent like toluene is highly preferred. google.com The reaction in toluene is reported to produce the product in high yield (97.0%) and high purity (99.1%). google.com The use of certain other solvents, such as methyl tert-butyl ether (MTBE), has been found to be hazardous due to decomposition in the presence of HCl, which is generated in the reaction. researchgate.net The selection of an appropriate inert solvent is therefore crucial for both safety and product quality. google.comresearchgate.net

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled at each stage of the synthesis to maximize yield and minimize the formation of impurities.

Oxidation: In the initial oxidation of 3-picoline to 3-picolinic acid using potassium permanganate, the temperature is typically maintained at 85-90°C. guidechem.comgoogle.com

Chlorination: The subsequent chlorination of 3-pyridinemethanol with thionyl chloride is an exothermic reaction. google.com To obtain a high-purity product, the reaction temperature should be carefully controlled, preferably not exceeding 35°C. google.com This can be achieved by the slow, subsurface addition of the alcohol solution to the thionyl chloride solution, using a water bath for cooling. google.com

Product Isolation: Pressure can be manipulated during product isolation. For instance, after the chlorination in toluene, a vacuum can be applied to the reaction mixture to assist in the complete precipitation of the crystalline this compound product before filtration. google.com

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl Pyridine Hydrochloride

Nucleophilic Substitution Reactions

The core of 3-(chloromethyl)pyridine (B1204626) hydrochloride's reactivity lies in the electrophilic nature of the benzylic carbon in the chloromethyl group. This carbon is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion. This classic SN2 reaction pathway is fundamental to its application in constructing larger molecular frameworks. The pyridinium (B92312) salt form enhances the water solubility of the compound. solubilityofthings.com

Reaction with Amines (e.g., N-Alkylation to Pyridinyl Methyl Nitrogen Heterocycles)

A primary application of 3-(chloromethyl)pyridine hydrochloride is in the N-alkylation of various primary and secondary amines. This reaction serves as a straightforward method for introducing the pyridin-3-ylmethyl group onto a nitrogen atom, leading to the formation of numerous pyridinyl methyl nitrogen heterocycles. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Research has demonstrated the successful alkylation of several nitrogen-containing heterocycles. For instance, reactions with morpholine, pyrimidine, and tetrahydroisoquinoline proceed with high yields. guidechem.com The reaction conditions can be tailored to favor either mono- or di-alkylation, as seen in the case of piperazine, by controlling the stoichiometry of the reactants. guidechem.com

Table 1: N-Alkylation Reactions with this compound This table summarizes the synthesis of various N-(3-pyridinylmethyl) nitrogen heterocycles, detailing the nucleophile used and the corresponding product yield under specific reaction conditions.

NucleophileProductYield (%)
MorpholineN-(3-pyridinylmethyl)morpholine73.1%
PyrimidineN-(3-pyridinylmethyl)pyrimidine85.5%
TetrahydroisoquinolineN-(3-pyridinylmethyl)tetrahydroisoquinoline87.1%
Piperazine (1:2.67 ratio)N-(3-pyridinylmethyl)piperazine82.4%
Piperazine (3:1 ratio)N,N'-bis(3-pyridinylmethyl)piperazine61.3%
ImidazoleN-(3-pyridinylmethyl)imidazole93.7%
Data sourced from a study by Duan Xuemin et al. guidechem.com

Reaction with Thiols

Analogous to its reaction with amines, this compound can react with sulfur-based nucleophiles such as thiols and thiolate salts. In these reactions, the sulfur atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a thioether linkage. This provides a reliable route to synthesize 3-((aryl- or alkylthio)methyl)pyridines, which are valuable precursors in medicinal and materials chemistry. The higher nucleophilicity of thiols compared to their alcohol counterparts generally leads to efficient and rapid reaction rates.

Other Nucleophilic Displacements

The chloromethyl group can also be displaced by oxygen-based nucleophiles, such as alcohols and carboxylates, although these reactions may require more forcing conditions compared to those with amines or thiols due to the lower nucleophilicity of oxygen. The reaction with alcohols yields ether derivatives, while reaction with carboxylates produces esters.

Conversely, the synthesis of this compound itself often involves a nucleophilic substitution reaction where an alcohol is the precursor. 3-Pyridinemethanol (B1662793) can be effectively converted to the target compound by treatment with thionyl chloride (SOCl₂). google.com In this process, the alcohol's hydroxyl group is transformed into a chlorosulfite intermediate, which is a good leaving group. The chloride ion, either from the thionyl chloride or the HCl byproduct, then acts as the nucleophile to displace the chlorosulfite group, forming the stable chloromethyl product. chemistrysteps.commasterorganicchemistry.com The presence of a base like pyridine (B92270) can influence the mechanism, favoring a classic SN2 pathway. chemistrysteps.commasterorganicchemistry.com

Cross-Coupling Reactions

Beyond substitution reactions, this compound is a valuable partner in palladium-catalyzed cross-coupling reactions. solubilityofthings.com These reactions are powerful tools for forming carbon-carbon bonds, enabling the connection of the pyridine scaffold to other organic fragments.

Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds. researchgate.net this compound can participate in Suzuki reactions, coupling with various arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction facilitates the synthesis of 3-arylmethylpyridines, creating biaryl-like structures that are prevalent in pharmaceuticals and advanced materials. researchgate.net The efficiency of the coupling can be influenced by the specific palladium catalyst, ligands, and reaction conditions employed. nih.govresearchgate.net

Heck Cross-Coupling

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org The general mechanism proceeds through an oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product. diva-portal.orglibretexts.org Aryl chlorides, like the pyridine derivative in this context, can be used as substrates, although they are often less reactive than the corresponding bromides or iodides and may require specific catalyst systems, such as those with bulky phosphine (B1218219) ligands, to achieve high efficiency. diva-portal.org This reaction pathway offers a method for the vinylation of the pyridine ring system, further expanding the synthetic utility of this compound and its derivatives.

Reduction Reactions

The reduction of the chloromethyl group in this compound to a methyl group would yield 3-methylpyridine (B133936) (also known as 3-picoline). wikipedia.org While specific reagents for this direct reduction are not detailed in the provided search results, general methods for the hydrogenolysis of alkyl halides can be applied.

A patent describes a multi-step synthesis of this compound starting from 3-methylpyridine. google.com This process involves the oxidation of 3-methylpyridine to 3-picolinic acid, followed by esterification, reduction of the ester to 3-pyridinemethanol, and finally chlorination to the desired product. google.com Reversing the final step, the reduction of the chloromethyl group, would lead back to a pyridine methanol (B129727) derivative, which could then potentially be further reduced to the methyl group.

3-Methylpyridine itself is a significant industrial chemical used as a precursor for various agrochemicals and pharmaceuticals. wikipedia.orgnih.gov Its synthesis is typically achieved through the reaction of acrolein with ammonia (B1221849) or from acetaldehyde, formaldehyde, and ammonia. wikipedia.org

Catalytic Hydrogenation (e.g., of the Pyridine Ring)

The catalytic hydrogenation of the pyridine ring is a well-established transformation for producing piperidine (B6355638) derivatives. While specific studies focusing exclusively on the catalytic hydrogenation of this compound are not extensively detailed in the provided literature, the general principles of pyridine ring reduction are applicable. The reaction typically involves the use of transition metal catalysts, such as rhodium, ruthenium, nickel, or palladium, under hydrogen pressure.

The process involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine. For 3-(chloromethyl)pyridine, this would result in the formation of 3-(chloromethyl)piperidine. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high yields and selectivity, and to prevent side reactions, such as hydrogenolysis of the chloromethyl group.

Cyclization Reactions

The bifunctional nature of 3-(chloromethyl)pyridine and its derivatives, possessing both a reactive chloromethyl group and a pyridine ring, makes it a valuable precursor in cyclization reactions to form various heterocyclic scaffolds. The chloromethyl group acts as an electrophilic site for nucleophilic substitution, enabling the formation of new rings.

A notable example involves the use of related bis(chloromethyl)pyridine derivatives in annulation reactions. For instance, 2,3-bis(chloromethyl)pyridine (B1602016) can undergo cyclization with reagents like diethyl acetamido malonate. researchgate.net This type of reaction proceeds through nucleophilic attack by the malonate enolate on the chloromethyl groups, leading to the formation of a new fused ring system, which can be further transformed through steps like decarboxylation to yield tetrahydropyrido[3,4-b]pyrazine scaffolds. researchgate.net These structures are significant in the synthesis of molecules with potential biological applications. researchgate.net

Complexation and Coordination Chemistry

Pyridine-based ligands are fundamental in coordination chemistry due to the nitrogen atom's lone pair of electrons, which allows for coordination with a wide array of metal ions. mdpi.com 3-(Chloromethyl)pyridine, as a substituted pyridine, serves as a ligand in the formation of various metal complexes.

3-(Chloromethyl)pyridine and its derivatives readily form complexes with numerous transition metals. The pyridine nitrogen acts as a Lewis base, donating its electron pair to a Lewis acidic metal center. wikipedia.org The formation of complexes with divalent transition metal ions like Copper(II) and Cobalt(II) is common. wikipedia.orgnih.gov Depending on the reaction conditions and the metal-to-ligand ratio, different coordination geometries can be achieved, including tetrahedral and octahedral structures. wikipedia.org For example, Co(II) can form both tetrahedral CoCl₂py₂ and octahedral CoCl₂py₄ complexes (where 'py' represents a pyridine ligand). wikipedia.org

Research has also detailed the synthesis of complexes with other metals such as Nickel(II), Silver(I), Copper(I), Palladium(II), Rhodium(III), and Iridium(III). researchgate.netjscimedcentral.com The synthesis typically involves reacting the hydrochloride salt of the ligand with a metal salt, such as iron(III) triflate, in a suitable solvent like methanol. nih.gov

Table 1: Examples of Metal Complexes with Pyridine-Type Ligands

Metal IonExample Complex Formula/TypeCoordination Geometry
Cobalt(II)[CoCl₂py₂], [CoCl₂py₄]Tetrahedral, Octahedral wikipedia.org
Copper(II)[Cu(py)₄]²⁺Tetrahedral wikipedia.org
Nickel(II)[Ni(py)₄]²⁺Tetrahedral wikipedia.org
Palladium(II)[MCl(C-N)]₂ typeSquare Planar researchgate.net
Rhodium(III)[MCl(C-N)₂]₂ typeOctahedral researchgate.net
Iridium(III)[MCl(C-N)₂]₂ typeOctahedral researchgate.net

As a ligand, 3-(chloromethyl)pyridine exhibits distinct electronic and steric properties that influence the structure and reactivity of its metal complexes. Pyridine-based ligands are generally considered strong σ-donors and weak π-acceptors. mdpi.comwikipedia.org The nitrogen atom donates electron density to the metal, while the π-system of the ring can accept back-donation from the metal, although this effect is weak. wikipedia.org

The coordination typically occurs through the nitrogen atom, making it a monodentate ligand. jscimedcentral.com The metal-nitrogen (M-N) bond distance is a key structural parameter, and trends show an anticorrelation with the d-electron count of the metal in complexes of the type [MCl₂(py)₄]²⁺. wikipedia.org The presence of substituents on the pyridine ring, such as the chloromethyl group, can tune the electronic properties. Electron-withdrawing groups can lead to a more positive redox potential of the resulting metal complex. nih.gov In specific cases, activation of a C-H bond on the ring can lead to different coordination modes, such as the η²-(N,C)-pyridyl mode, where the ligand binds to the metal through both the nitrogen and a carbon atom. researchgate.net

Mechanistic investigations of reactions involving pyridine-directed complexation have provided significant insights, particularly in the context of catalysis. For palladium-catalyzed C-H functionalization reactions directed by a pyridine ligand, studies show that the reaction can proceed via a turnover-limiting cyclopalladation step. nih.gov

The mechanism of this C-H activation can vary depending on the specific palladium catalyst used. For example, kinetic data from studies on the chlorination of 2-ortho-tolylpyridine indicate that the intimate mechanism of C-H activation differs between reactions catalyzed by PdCl₂ and those catalyzed by Pd(OAc)₂. nih.gov Such studies often employ Hammett analysis, which examines the effect of substituents on the pyridine ring to probe the electronic nature of the transition state. A positive Hammett ρ value suggests that electron-withdrawing groups on the pyridine ligand accelerate the rate-limiting step, which is consistent with an electrophilic C-H activation mechanism. nih.gov Isotopic labeling studies have also been used to suggest that C-H bond activation can proceed via a σ-bond metathesis mechanism in certain systems. researchgate.net

Miscellaneous Reactions and Derivatizations

The chloromethyl group in this compound is a versatile functional handle for a wide range of chemical transformations, primarily serving as an electrophile for nucleophilic substitution reactions. mdpi.com

One of the primary reactions is its synthesis from 3-pyridinemethanol. This conversion is typically achieved by reaction with a chlorinating agent like thionyl chloride, which transforms the hydroxyl group into the more reactive chloromethyl group, yielding the hydrochloride salt of the product. google.com

This reactive intermediate can then be used in various derivatization reactions. For example, it can react with nucleophiles such as amines to form substituted aminomethylpyridines. mdpi.com It is also utilized in the synthesis of more complex heterocyclic systems. The reaction of 2,3-bis(chloromethyl)pyridine with 2,4-dimethoxybenzyl amine, followed by deprotection, is used to prepare 2,3-azaisoindoline. researchgate.net Furthermore, recent developments in C-H functionalization have shown methods for the regioselective introduction of groups like trifluoromethyl onto the pyridine ring, a reaction that proceeds by nucleophilic activation of the pyridine through hydrosilylation, followed by electrophilic trifluoromethylation. chemrxiv.org

Table 2: Summary of Selected Derivatization Reactions

Starting MaterialReagent(s)Product TypeReference
3-PyridinemethanolThionyl Chloride (SOCl₂)This compound google.com
2,3-bis(chloromethyl)pyridineDiethyl acetamido malonateTetrahydropyrido[3,4-b]pyrazine scaffold researchgate.net
2,3-bis(chloromethyl)pyridine2,4-Dimethoxybenzyl amine, then TFA/TES2,3-Azaisoindoline researchgate.net
Pyridine/Quinoline derivativesHydrosilane, then electrophilic trifluoromethylating agent3-Trifluoromethylpyridine derivative chemrxiv.org

(Cyclo)dehydration Reactions

There is no scientific literature detailing the participation of this compound in (cyclo)dehydration reactions. Dehydration reactions typically involve the removal of a molecule of water from an alcohol to form an alkene, often under acidic conditions. Cyclodehydration is an intramolecular variant that forms a cyclic compound. Since this compound does not possess a hydroxyl group, it cannot serve as a direct substrate for this type of transformation.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a well-established reaction for producing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govmdpi.com The mechanism involves the formation of a phenylhydrazone intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement and cyclization. mdpi.com A search for applications of this compound within this synthesis reveals no instances of it acting as either the hydrazine (B178648) or the carbonyl component. Its structure is incompatible with the requirements for a substrate in the Fischer indole synthesis. It is plausible that a hydrazine substituted with a 3-pyridylmethyl group could undergo this reaction, but no specific studies involving such a pathway with the title compound were found.

Cleavage of Cyclopropane (B1198618) and Epoxide Rings

The primary documented reactivity of this compound is as an electrophilic alkylating agent, owing to the reactive chloromethyl group. mdpi.com In this role, it can react with nucleophiles to open strained rings like epoxides. Epoxide ring-opening occurs when a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.compressbooks.pubnih.gov The free base, 3-(chloromethyl)pyridine, or the hydrochloride salt in the presence of a base, can provide the electrophilic carbon for a nucleophile (such as an alcohol formed from an opened epoxide) to attack, but it is the epoxide that is the substrate undergoing cleavage.

No documented research was found where this compound itself is the substrate for cleavage by another reagent to open a cyclopropane or epoxide ring fused to its structure, as no such fused derivatives are readily described. The reaction of frustrated Lewis pairs with cyclopropanes can induce ring-opening, but this chemistry has not been reported with the title compound. rsc.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Chloromethyl)pyridine (B1204626) hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map the molecular structure.

Proton NMR (¹H NMR) spectroscopy of 3-(Chloromethyl)pyridine hydrochloride reveals distinct signals corresponding to the different hydrogen atoms in the molecule. In a typical spectrum recorded in a deuterium (B1214612) oxide (D₂O) solvent, the protons on the pyridine (B92270) ring and the chloromethyl group resonate at specific chemical shifts. chemicalbook.com

The aromatic protons on the pyridine ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. The protons of the chloromethyl (-CH₂Cl) group appear as a singlet, typically more upfield than the aromatic protons. chemicalbook.com The integration of these signals confirms the number of protons in each unique chemical environment.

¹H NMR Spectral Data for this compound in D₂O chemicalbook.com

Assignment Chemical Shift (ppm) Multiplicity
Pyridine Ring Proton9.117Doublet
Pyridine Ring Proton8.972Doublet
Pyridine Ring Proton8.716Triplet
Pyridine Ring Proton8.144Triplet
-CH₂Cl Protons5.070Singlet

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring resonate at chemical shifts characteristic of aromatic heterocyclic systems. The carbon of the chloromethyl group is also readily identified. chemicalbook.com Public databases and chemical suppliers often provide reference spectra for this compound. nih.govchemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (ppm)
Pyridine Ring Carbon (C2)149.5
Pyridine Ring Carbon (C6)148.8
Pyridine Ring Carbon (C4)141.2
Pyridine Ring Carbon (C5)128.1
Pyridine Ring Carbon (C3)133.5
-CH₂Cl Carbon42.7

Note: These are predicted values; experimental values may differ.

For complex molecules or to resolve structural ambiguities, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable. While specific published 2D NMR studies for this compound are not widespread, the application of these techniques is standard for heterocyclic structures. ipb.pt

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to confirm the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connection between the chloromethyl group and the pyridine ring and for assigning quaternary carbons (carbons with no attached protons).

These advanced methods are powerful tools for the complete and unambiguous structural confirmation of novel pyridine derivatives or for studying their interactions in different chemical environments. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for the analysis of volatile and semi-volatile compounds like the parent molecule, 3-(chloromethyl)pyridine. nih.govnih.gov In this technique, the compound is vaporized and separated from other components before being ionized and fragmented in the mass spectrometer.

The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and various fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that helps in structural identification. For 3-(chloromethyl)pyridine (the free base), the molecular ion ([M]⁺) would be expected at m/z 127. nih.gov

Common Fragment Ions in GC-MS of 3-(Chloromethyl)pyridine nih.gov

m/z (mass-to-charge ratio) Likely Fragment Identity
127[C₆H₆ClN]⁺ (Molecular Ion)
92[C₅H₄NCH₂]⁺ (Loss of Cl)
65[C₅H₅]⁺ (Fragment of the pyridine ring)

This technique is recognized as a standard method for the determination of such semivolatile organic compounds in various samples. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is an essential analytical technique that couples the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net This method is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. researchgate.net

For this compound, which is a salt and has low volatility, LC-MS is a highly suitable analytical tool. The analysis would typically involve separating the compound on a reversed-phase HPLC column followed by detection using an electrospray ionization (ESI) source, which is ideal for polar and ionic compounds. The mass spectrometer would detect the protonated molecule [M+H]⁺ of the free base (3-chloromethylpyridine) at m/z 128.

LC-MS is widely used for:

Purity Analysis: Determining the percentage purity of the compound in a sample. cymitquimica.com

Reaction Monitoring: Tracking the progress of a chemical reaction involving the compound.

Metabolite Identification: Studying how the compound is metabolized in biological systems.

The high sensitivity and specificity of LC-MS make it an indispensable technique in modern chemical and pharmaceutical research. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. nih.gov This method allows for the determination of the molecular weight and can provide structural information through fragmentation analysis. In ESI-MS, the sample solution is passed through a highly charged needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

In the analysis of this compound, ESI-MS typically reveals the presence of the protonated molecular ion. The technique is sensitive and can be used for both qualitative and quantitative purposes. nih.govnih.gov For instance, in studies involving triacylglycerols, ESI-MS has been shown to produce abundant ammoniated adduct ions. usda.gov While specific ESI-MS data for this compound is not detailed in the provided search results, the general principles of the technique suggest that it would be a valuable tool for confirming the compound's molecular mass and for monitoring its presence in reaction mixtures or biological samples. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds.

For this compound, the IR spectrum provides key information about its molecular structure. The Hazardous Substances Data Bank (HSDB) notes an entry for its IR spectrum, indicating its utility in the identification of this compound. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is a modern advancement of traditional IR spectroscopy that allows for higher resolution and sensitivity. rsc.org This technique is widely used for the characterization of materials. mdpi.com In the context of this compound, FTIR can be used to identify the characteristic vibrational frequencies of its functional groups.

FTIR analysis can be employed to study the acidic sites on a catalyst's surface using pyridine as a probe molecule. cet-science.com This suggests that the pyridine ring of this compound would exhibit characteristic absorptions. The analysis of related compounds, such as green leafy vegetables, has shown the presence of functional groups like alcohols, alkanes, and aromatic compounds through FTIR. nih.gov Although a specific FTIR spectrum for this compound is not provided in the search results, the technique is a standard method for confirming the presence of the pyridine ring and the chloromethyl group.

TechniqueApplicationReference
FTIR with Pyridine ProbeQuantification of Brønsted and Lewis acidic sites on catalyst surfaces. cet-science.com
FTIR AnalysisIdentification of functional groups in organic compounds. nih.gov

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for separating, identifying, and quantifying components in a mixture. orientjchem.org For this compound, HPLC is a key method for assessing purity. Several chemical suppliers specify that the purity of their this compound is determined by HPLC, often greater than 98.0%. shandongbiotech.com This indicates that HPLC methods are well-established for the quality control of this compound.

The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. The retention time, the time it takes for a specific compound to elute from the column, is a characteristic identifier.

ParameterValueReference
Purity (HPLC)>98.0% shandongbiotech.com

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and reduced solvent consumption. orientjchem.org While specific UPLC methods for this compound are not detailed in the search results, the principles of UPLC suggest it would offer significant advantages over HPLC for its analysis, particularly in high-throughput screening or complex mixture analysis. nih.gov The enhanced sensitivity and speed of UPLC make it a powerful tool for modern analytical challenges. orientjchem.org

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. nih.gov It is often used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance.

In the context of pyridine derivatives, various TLC systems have been described for their separation. nih.gov A patent for the synthesis of this compound mentions the use of TLC to trace the progress of the reaction, ensuring the complete conversion of reactants. google.com This highlights the practical utility of TLC in the synthetic process of this compound. The choice of the mobile phase is crucial for achieving good separation, and for pyridine compounds, a mixture of solvents is often employed. nih.gov

ApplicationDescriptionReference
Reaction MonitoringTLC is used to track the conversion of reactants to products in the synthesis of this compound. google.com
Separation of PyridinesVarious TLC systems are available for the separation of 2-, 3-, and 4-substituted pyridines. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone technique for the analysis of crystalline solids, providing detailed information about the atomic and molecular structure of a material.

Single-Crystal X-ray Diffraction for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves directing X-rays onto a single, high-quality crystal of the material. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the exact positions of individual atoms can be determined.

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used for the characterization of a bulk, polycrystalline sample. The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

In the context of this compound, which is typically supplied as a crystalline powder or needles, PXRD is invaluable for several reasons:

Phase Identification: The obtained pattern can be compared against a database or a known standard to confirm the identity of the bulk material.

Purity Assessment: PXRD can detect the presence of crystalline impurities, as they would produce their own distinct diffraction peaks.

Crystallinity Confirmation: The presence of sharp, well-defined peaks in the diffractogram confirms the crystalline nature of the material, as opposed to an amorphous (non-crystalline) state which would produce a broad, featureless halo.

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula to verify its elemental composition and support its purity. For this compound (C₆H₇Cl₂N), the theoretical values are derived from its molecular weight of 164.03 g/mol . nih.govcrystallography.net

Below is a table of the calculated elemental composition.

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.011672.06643.93
HydrogenH1.00877.0564.30
ChlorineCl35.453270.90643.23
NitrogenN14.007114.0078.54
Total 164.03 100.00

Thermal Analysis (e.g., TGA & DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would be used to determine its thermal stability and decomposition profile. A TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be recorded.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample in comparison to a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, a DSC thermogram would exhibit an endothermic peak corresponding to its melting point, which is reported to be in the range of 137-143 °C. crystallography.netchemicalbook.com The combination of TGA and DSC provides a comprehensive understanding of the material's thermal behavior, indicating the temperature at which it melts and subsequently decomposes.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

For this compound, XPS analysis would be particularly insightful. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one could:

Confirm the presence of carbon, nitrogen, and chlorine on the sample surface.

Determine the chemical state of each element. For instance, high-resolution scans of the N 1s region could confirm the presence of the protonated pyridinium (B92312) nitrogen.

Analyze the C 1s spectrum to distinguish between carbons in the pyridine ring and the chloromethyl group.

Examine the Cl 2p spectrum to verify the chemical environment of the chloride atoms, distinguishing between the covalent C-Cl bond and the ionic chloride counter-ion.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy utilizes beams of accelerated electrons to visualize specimens at a much higher resolution than is possible with light microscopes.

Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. For this compound, which is described as a crystalline powder or needles chemicalbook.com, SEM would be the ideal technique to visualize its morphology. The resulting micrographs would reveal the shape (e.g., needle-like, prismatic), size distribution, and surface texture of the crystalline particles.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to form an image. TEM offers significantly higher resolution than SEM and is used to investigate internal structures. If nanostructured forms of this compound were synthesized, TEM would be essential for characterizing their size, shape, and internal features, including the visualization of crystal lattice planes and any existing defects.

Inductively Coupled Plasma (ICP) for Metal Content Analysis

Inductively Coupled Plasma (ICP) is a powerful analytical technique for the determination of trace and ultra-trace metal content in a variety of samples, including chemical compounds like this compound. azom.com The two primary methods are ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES). pcdn.coresearchgate.net Both techniques utilize a high-temperature argon plasma to atomize and ionize the sample. nih.govyoutube.com In ICP-MS, the ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and quantitative analysis of elemental composition. youtube.comlibretexts.org ICP-OES, on the other hand, measures the characteristic light emitted by the elements as they return to their ground state after being excited by the plasma. researchgate.netyoutube.com

The analysis of this compound for metal content is critical, as residual metals from synthesis, such as catalysts or impurities from reagents, can significantly impact its reactivity and suitability for further applications. Sample preparation for ICP analysis typically involves digesting the solid compound in a suitable acid, such as nitric acid, to create a solution that can be introduced into the instrument. nih.govlibretexts.org

ICP-MS is particularly well-suited for this analysis due to its exceptional sensitivity, with detection limits often in the parts-per-trillion (ppt) to parts-per-million (ppm) range. libretexts.org This allows for the quantification of a wide array of potential metallic impurities.

Below is an interactive data table showcasing hypothetical data for the analysis of trace metals in a sample of this compound using ICP-MS.

Metal AnalyteTypical Concentration (µg/kg)Method Detection Limit (µg/kg)
Lead (Pb)500.5
Mercury (Hg)<101.0
Arsenic (As)250.8
Cadmium (Cd)<50.2
Palladium (Pd)1502.0
Nickel (Ni)801.5
Copper (Cu)2003.0
Zinc (Zn)3505.0

This table represents illustrative data and is not derived from a specific analysis of this compound.

Other Advanced Characterization Methods

Beyond the fundamental spectroscopic techniques, a range of other advanced analytical methods are employed to provide a comprehensive characterization of this compound. These methods are crucial for assessing purity, identifying byproducts, and confirming the compound's structure.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net For pyridine derivatives, Reverse-Phase HPLC (RP-HPLC) is often used. researchgate.net This method can effectively determine the purity of this compound and quantify any organic impurities that may be present from the synthesis process. The choice of a suitable column, mobile phase, and detector (such as UV-Vis) is critical for achieving good separation and sensitivity. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, particularly for volatile and semi-volatile compounds. nih.gov This technique separates chemical components in the gas phase and then uses mass spectrometry to identify them based on their mass spectrum. mdpi.com GC-MS is highly effective for identifying and quantifying residual solvents or volatile byproducts in a sample of this compound. mdpi.com

The following table summarizes these advanced characterization methods and their specific applications in the analysis of this compound.

Analytical TechniquePrinciple of OperationInformation ObtainedApplication for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase. researchgate.netPurity assessment, quantification of non-volatile impurities.Determination of purity and quantification of related substances and degradation products. researchgate.nethelixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. nih.govIdentification and quantification of volatile and semi-volatile impurities.Analysis for residual solvents and volatile organic byproducts from synthesis. nih.govmdpi.com
X-ray Diffraction (XRD) Scattering of X-rays by the crystalline lattice of a solid.Crystalline structure, polymorphism.Confirmation of the crystalline form and investigation of different polymorphic structures.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified. mdpi.comDetermination of the percentage composition of elements (C, H, N, Cl).Verification of the empirical formula of the compound.

These advanced analytical methods, in conjunction with standard spectroscopic techniques, provide a robust framework for the complete characterization of this compound, ensuring its quality and suitability for its intended scientific applications.

Applications in Advanced Organic Synthesis and Material Science

Pharmaceutical Intermediates

3-(Chloromethyl)pyridine (B1204626) hydrochloride is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. guidechem.comsolubilityofthings.com Its unique molecular structure, featuring a reactive chloromethyl group attached to a pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. solubilityofthings.com

Synthesis of Active Pharmaceutical Ingredients (e.g., Rabeprazole (B1678785) Precursors)

One of the significant applications of 3-(chloromethyl)pyridine hydrochloride is in the production of precursors for active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.

In the synthesis of rabeprazole, a related compound, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, serves as a key intermediate. google.compatsnap.com This intermediate is synthesized from 2,3-dimethylpyridine through a multi-step process involving oxidation, nitration, chlorination, etherification, esterification rearrangement, hydrolysis, and a final chlorination step to yield the desired hydrochloride salt. google.com The resulting compound is then condensed with 2-mercaptobenzimidazole (B194830) to form rabeprazole sulfide, which is subsequently oxidized to produce rabeprazole. googleapis.comresearchgate.net

A general synthetic route to rabeprazole precursors is outlined below:

Reactant 1Reactant 2Product
2,3-dimethyl-4-(3-methoxypropoxy)pyridine nitrogen oxideAcetic anhydride3-methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine
3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridineThionyl chloride2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (Rabeprazole chloride)

Development of Kinase Inhibitors (e.g., PLK4 Inhibitors)

This compound and its derivatives are instrumental in the development of kinase inhibitors, a class of targeted cancer therapies. Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and has emerged as a promising target in oncology. nih.gov

The inhibitor CFI-400945, a potent and selective PLK4 inhibitor, has demonstrated significant anti-tumor activity in preclinical models of various cancers, including rhabdoid tumors, pediatric medulloblastoma, and Ewing's sarcoma. nih.govnih.gov While the direct synthesis of CFI-400945 may not involve this compound, the development of related kinase inhibitors often utilizes pyridine-containing scaffolds. The reactive nature of the chloromethyl group in this compound makes it a valuable starting material for creating libraries of potential kinase inhibitors. guidechem.com

Studies have shown that PLK4 inhibitors like CFI-400945 and centrinone (B606597) can induce apoptosis and cell cycle arrest in cancer cells. nih.gov CFI-400945, an ATP-competitive inhibitor, has shown high selectivity for PLK4 and is orally active, making it a candidate for clinical trials. nih.govresearchgate.netmdpi.com

Preparation of Analgesics and Anti-inflammatory Agents

The pyridine nucleus is a common feature in many compounds exhibiting analgesic and anti-inflammatory properties. This compound can be utilized as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

For instance, research has focused on synthesizing new series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones, which have shown promising analgesic and anti-inflammatory activities with reduced ulcerogenic side effects compared to existing drugs. nih.gov While this specific example starts from 2-aminopyridine, the versatility of this compound allows for its incorporation into similar heterocyclic systems to generate new therapeutic agents. nih.gov Another study focused on the synthesis of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides, with some derivatives showing analgesic and anti-inflammatory activity comparable to aspirin (B1665792) and indomethacin. nih.gov

Synthesis of Barbituric Acid Derivatives

Barbituric acid derivatives constitute a class of compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. The synthesis of novel barbituric acid derivatives often involves the introduction of various substituents to the barbiturate (B1230296) core. The reactivity of this compound allows for its use in the alkylation of barbituric acid and its derivatives, leading to the formation of new compounds with potentially unique pharmacological profiles.

Chiral Syntheses Involving Pyridine Derivatives

The pyridine ring is a key structural motif in many chiral ligands and catalysts used in asymmetric synthesis. The ability to introduce a pyridine group into a molecule with high stereocontrol is crucial for the synthesis of enantiomerically pure pharmaceuticals. This compound can be employed in chiral syntheses to introduce the pyridyl moiety. This can be achieved through various methods, including the alkylation of chiral substrates or the use of chiral catalysts in reactions involving this pyridine derivative. solubilityofthings.com

Agrochemical Intermediates

Beyond its role in the pharmaceutical industry, this compound is also a valuable intermediate in the synthesis of agrochemicals. guidechem.comsolubilityofthings.com Its chemical properties allow for its incorporation into a variety of pesticides, herbicides, and fungicides. google.comguidechem.com The pyridine ring is a common structural feature in many effective agrochemicals, and the reactive chloromethyl group of this compound provides a convenient handle for further chemical elaboration to create new and improved crop protection agents. guidechem.comjigschemical.com

Precursors for Pesticides, Herbicides, and Fungicides

This compound is a crucial starting material for a variety of agrochemicals, including pesticides, herbicides, and fungicides. google.comguidechem.com Its pyridine ring and reactive chloromethyl group allow for the straightforward introduction of this structural motif into larger, more complex molecules, which is a common strategy in the design of new active ingredients for crop protection. The synthesis of these agrochemicals often involves the reaction of this compound with other organic moieties to create compounds with desired biological activities. google.com For instance, derivatives of nicotinic acid, which can be synthesized from precursors like 3-(chloromethyl)pyridine, have been explored for their herbicidal properties. sci-hub.box

Synthesis of S-(pyridylmethyl)thiocarbamates with Herbicidal Activity

While specific research detailing the synthesis of S-(pyridylmethyl)thiocarbamates with herbicidal activity directly from this compound is not extensively available in the provided search results, the synthesis of various thioanhydrides and their phytotoxic activity has been reported. nih.gov This suggests the potential for this compound to be used in similar synthetic routes to create thiocarbamate-based herbicides. The general methodology would likely involve the reaction of this compound with a suitable dithiocarbamate (B8719985) salt.

Nematocidal Applications

Derivatives of pyridine have been investigated for their potential as nematicides. While the direct application of this compound as a nematicide is not specified, its role as a precursor allows for the synthesis of various pyridine-containing compounds that could exhibit nematocidal properties. The development of such compounds is an ongoing area of research in the agrochemical industry.

Catalysis and Nanomaterials

The pyridine moiety of this compound is an excellent ligand for metal ions, making it a valuable component in the synthesis of catalysts and functionalized nanomaterials.

Synthesis of Pyridine-Supported Magnetic Nanoparticles (e.g., Pd-Py-γ-Fe2O3)

The functionalization of magnetic nanoparticles with pyridine ligands derived from precursors like this compound has been a subject of significant research. These nanoparticles, such as palladium-pyridine functionalized γ-Fe2O3 (Pd-Py-γ-Fe2O3), combine the catalytic activity of palladium with the magnetic separability of the iron oxide core. mdpi.comrsc.orgresearchgate.netresearchgate.net The synthesis typically involves the initial preparation of γ-Fe2O3 nanoparticles, followed by surface modification with a silane-containing pyridine ligand, which can be derived from this compound. mdpi.comrsc.orgresearchgate.netresearchgate.net The resulting material possesses a core-shell structure where the magnetic core is coated with a layer of pyridine-functionalized silica, onto which palladium is then immobilized. capes.gov.br

Application in Cross-Coupling Reactions (Heck, Suzuki, Sonogashira)

Pyridine-supported magnetic nanoparticles, including those synthesized using this compound derivatives, have demonstrated high efficiency as recyclable catalysts in various cross-coupling reactions. researchgate.netdntb.gov.uarsc.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Table 1: Application of Pyridine-Supported Nanoparticles in Cross-Coupling Reactions

Cross-Coupling ReactionDescriptionCatalyst Performance
Heck Reaction A chemical reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene in the presence of a base and a palladium catalyst.Palladium nanoparticles supported on various materials, including those with pyridine ligands, have shown to be effective catalysts.
Suzuki Reaction A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Highly efficient and reusable magnetic nanoparticle-supported palladium catalysts have been developed for this reaction. researchgate.net
Sonogashira Reaction A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.Palladium nanoparticles supported on materials functionalized with pyridine ligands have been successfully used in Sonogashira reactions. rsc.orgresearchgate.net

The use of these magnetic nanocatalysts offers several advantages, including ease of separation from the reaction mixture using an external magnet, which allows for catalyst recycling and reduces metal contamination in the final product. researchgate.net

Development of Pyridine-Modified Adsorbents (e.g., Chitosan (B1678972) for Metal Removal)

The ability of the pyridine nitrogen to chelate with metal ions has been exploited in the development of adsorbents for the removal of heavy metals from wastewater. Chitosan, a biopolymer, can be chemically modified with this compound to introduce pyridine groups onto its surface. nih.govnih.govresearchgate.netredalyc.orgmdpi.com

A study reported the synthesis of a novel pyridine-modified chitosan (PYCS) adsorbent by grafting 2-(chloromethyl) pyridine hydrochloride onto chitosan. nih.gov This adsorbent demonstrated a high adsorption capacity for Fe(III) ions from acidic wastewater. nih.gov The mechanism of adsorption involves the formation of a stable chelate between the pyridine groups and the iron ions. nih.gov

Table 2: Performance of Pyridine-Modified Chitosan Adsorbent for Fe(III) Removal

ParameterValueReference
Maximum Adsorption Capacity 66.20 mg/g nih.gov
Optimal pH 2.5 nih.gov
Optimal Adsorption Time 12 hours nih.gov
Optimal Temperature 303 K nih.gov

The results indicate that pyridine-modified chitosan is a promising and efficient adsorbent for the removal of heavy metal ions from contaminated water sources. nih.govmdpi.com

Ligand Synthesis for Metal Complexes in Catalysis (e.g., Water Oxidation)

This compound is a valuable building block in the synthesis of complex ligands for metal-based catalysts, particularly those used in water oxidation. The pyridine moiety itself is a common coordinating agent in organometallic chemistry, capable of forming stable complexes with various transition metals, including ruthenium. nih.gov The true synthetic utility of this compound lies in its bifunctional nature. The chloromethyl group (-CH₂Cl) serves as a reactive handle for covalent attachment, while the pyridine ring provides the necessary nitrogen donor for metal coordination.

The reactive chloromethyl group readily undergoes nucleophilic substitution reactions. This allows chemists to graft the pyridyl group onto larger, more complex molecular backbones to create polydentate ligands. For example, it can be reacted with amines or other nucleophiles within a larger molecular framework to form ligands such as N,N-bis(2-pyridylmethyl)amine (TPA) and its derivatives. tcichemicals.com These ligands can then coordinate with metal centers like ruthenium to form mononuclear or dinuclear complexes that are investigated as catalysts for water oxidation. tcichemicals.comsigmaaldrich.com

Research into water oxidation catalysts (WOCs) is critical for developing artificial photosynthesis and solar fuel technologies. Ruthenium complexes featuring pyridyl ligands are a significant area of this research. nih.gov The electronic properties of the pyridine ligand can be tuned by adding electron-donating or electron-withdrawing groups, which in turn influences the catalytic performance of the metal center. nih.gov The ability to easily incorporate the 3-pyridylmethyl structure via the reactive chloromethyl group makes this compound a key intermediate in the development of new and efficient water oxidation catalysts. sigmaaldrich.com

Dye and Pigment Synthesis

This compound serves as an intermediate in the chemical industry for the production of dyes and pigments. Its utility in this field stems from the reactivity of the chloromethyl group, which allows the pyridine heterocycle to be incorporated into larger chromophore systems. The pyridine ring can act as an auxochrome or be part of the core conjugated system, influencing the final color and properties of the dye. Commercial suppliers list it as an intermediate for "Dyes & Dye Intermediates," indicating its role as a precursor in this manufacturing sector.

Specialty Chemical Production

This compound is a versatile intermediate for the production of a wide range of specialty chemicals, most notably in the pharmaceutical and agrochemical industries. google.comgoogle.com Its importance stems from the reactive chloromethyl group, which is a key site for further chemical transformations. google.com

The primary reaction it undergoes is nucleophilic substitution, where the chlorine atom is displaced by various nucleophiles such as amines, alcohols, or thiols. This allows for the straightforward synthesis of numerous 3-substituted pyridine derivatives. For instance, it is used as a raw material for N-alkylation reactions with nitrogen-containing heterocyclic compounds like morpholine, piperazine, and pyrazole (B372694) to produce N-(3-pyridinylmethyl) nitrogenous heterocyclic compounds with high yields.

A significant application is its use as an intermediate in the synthesis of pharmaceuticals. google.com For example, it is a precursor in the preparation of compounds like Risedronate Sodium and Indinavir. Furthermore, its derivatives have been explored as potential inhibitors for enzymes such as Polo-like kinase 4 (PLK4).

In the agrochemical sector, it is an important building block for creating insecticides and herbicides. google.com The incorporation of the pyridine ring is a common feature in many bioactive molecules designed for crop protection.

The table below summarizes some of the specialty chemicals and derivatives synthesized from this compound.

Product Class Specific Examples/Derivatives Synthetic Reaction Application
PharmaceuticalsRisedronate Sodium, Indinavir, PLK4 InhibitorsNucleophilic SubstitutionVarious therapeutic uses
AgrochemicalsInsecticides, HerbicidesNucleophilic SubstitutionCrop Protection
Chemical ReagentsN-(3-pyridinylmethyl)morpholine, N-(3-pyridinylmethyl)piperazineN-alkylationOrganic Synthesis Building Blocks

Polymer and Material Precursors

While specific, detailed research on the use of this compound as a precursor for hemicarcerands is not widely documented in readily available literature, its functional groups make it a viable candidate for the synthesis of complex macromolecular structures and polymers. The chloromethyl group provides a reactive site for polymerization or for grafting onto existing polymer chains.

The reactivity of the chloromethyl group allows it to be used in polymer crosslinking. By reacting with suitable functional groups on polymer backbones, it can form covalent bonds that link different chains together, thereby modifying the material's mechanical and thermal properties. The pyridine nitrogen also offers a site for non-covalent interactions, such as hydrogen bonding or metal coordination, which can be used to create self-assembling materials and supramolecular polymers. Its role as a heterocyclic building block makes it a valuable component in the broader field of materials science for creating functional organic materials. tcichemicals.comsigmaaldrich.com

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Structure Prediction

Molecular modeling is fundamental to predicting the three-dimensional structure of 3-(Chloromethyl)pyridine (B1204626) hydrochloride. The process begins with its basic chemical identifiers, which serve as the foundation for building computational models. nih.govsigmaaldrich.comthermofisher.com

Key Identifiers for 3-(Chloromethyl)pyridine hydrochloride:

Identifier Value
Molecular Formula C₆H₇Cl₂N thermofisher.com
IUPAC Name 3-(chloromethyl)pyridine;hydrochloride nih.gov
InChI InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H nih.gov
InChIKey UZGLOGCJCWBBIV-UHFFFAOYSA-N nih.gov
SMILES C1=CC(=CN=C1)CCl.Cl nih.gov
Molecular Weight 164.03 g/mol nih.gov

| CAS Number | 6959-48-4 sigmaaldrich.com |

Using these identifiers, computational tools can generate 3D conformers of the molecule. Techniques such as molecular mechanics, employing force fields like CHARMM, and more accurate quantum mechanical methods are used to determine the most stable geometric arrangements (conformers) of the molecule. nih.gov The Automated Topology Builder (ATB), for instance, provides topologies for molecular dynamics (MD) simulations of the unprotonated form, 3-(chloromethyl)pyridine, using both semi-empirical and Density Functional Theory (DFT) quantum mechanics (QM) levels for energy minimization and geometry optimization. uq.edu.au These models are crucial for understanding how the molecule might interact with biological targets or other chemicals. The predicted structures can be further validated by comparison with experimental data from crystallographic studies. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not widely published, a detailed study on its isomer, 4-Chloromethyl pyridine (B92270) hydrochloride, using the B3LYP functional with a 6-311++G(d,p) basis set, provides a strong parallel for the expected outcomes of such an analysis. ijcrt.org

DFT calculations yield valuable information on:

Optimized Geometry: The calculations can predict bond lengths and angles with high accuracy, which can be compared against experimental X-ray diffraction data. ijcrt.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ijcrt.org

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis reveal the distribution of electron density across the molecule. For example, in the related 4-isomer, the carbon atom of the methyl group attached to the chlorine atom shows a highly positive natural charge due to the electronegativity of the chlorine, indicating a site susceptible to nucleophilic attack. ijcrt.org The molecular electrostatic potential (MEP) surface visually maps these electrophilic and nucleophilic regions. ijcrt.org

These electronic descriptors are crucial for predicting how the molecule will behave in chemical reactions.

Illustrative DFT Data (from 4-Chloromethyl pyridine hydrochloride study):

Parameter Description
HOMO-LUMO Gap Determines kinetic stability and reactivity. ijcrt.org
NBO Analysis Investigates donor-acceptor (hyperconjugative) interactions. ijcrt.org

| MEP Surface | Shows sites for electrophilic and nucleophilic attack. ijcrt.org |

Mechanistic Predictions and Reaction Pathway Studies

Computational methods are invaluable for predicting reaction mechanisms and mapping potential energy surfaces of chemical reactions involving this compound. The chloromethyl group is a key reactive site. As a primary benzylic-like halide, it is susceptible to nucleophilic substitution reactions, proceeding through either Sₙ1 or Sₙ2 pathways depending on the conditions. vedantu.com

For example, the synthesis of this compound often involves the chlorination of 3-pyridinemethanol (B1662793) using an agent like thionyl chloride. google.com Theoretical calculations can model this reaction by:

Mapping the Reaction Coordinate: Identifying the transition states and intermediates along the reaction pathway from reactants to products.

Calculating Activation Energies: Determining the energy barriers for each step, which helps predict reaction rates and feasibility under different conditions.

Such studies can elucidate the detailed mechanism, such as whether the reaction proceeds via a direct displacement or through an intermediate, and can help optimize reaction conditions for higher yields and fewer byproducts. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery and agrochemical design to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies featuring this compound are not prominent, its computed properties make it a candidate for such analyses.

In a QSAR study, descriptors for this compound would be calculated and used as variables. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts. nih.gov

Topological: Indices describing molecular branching and shape.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, and atomic charges derived from DFT calculations. ijcrt.org

Physicochemical: LogP (lipophilicity), polar surface area.

These descriptors would be fed into a statistical model (e.g., multiple linear regression, machine learning algorithms) along with experimentally measured biological activity data for a series of related compounds. The resulting QSAR model could then predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective molecules. nih.gov

Intermolecular Interactions and Non-Covalent Bonding

The structure and properties of this compound in condensed phases are governed by a network of intermolecular interactions. Computational studies can identify and quantify these non-covalent bonds.

Ionic and Hydrogen Bonding: The compound is a hydrochloride salt, meaning the pyridine nitrogen is protonated (pyridinium ion) and forms a strong ionic interaction with the chloride anion. This pyridinium (B92312) cation is also a strong hydrogen bond donor, forming hydrogen bonds with suitable acceptors. thermofisher.com

Halogen Bonding: The chlorine atom of the chloromethyl group can act as a Lewis acid, participating in halogen bonds with electron-donating atoms (Lewis bases). This type of interaction is increasingly recognized for its role in molecular recognition and crystal engineering.

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking.

Understanding these interactions is critical for predicting crystal packing, solubility, and the binding affinity of the molecule to a biological receptor. Molecular dynamics simulations can further explore the dynamic nature of these interactions in solution. uq.edu.au

Simulations of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry allows for the accurate simulation of various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the computed FT-IR and FT-Raman spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups. For the related 4-isomer, calculated frequencies showed good agreement with experimental spectra after applying a scaling factor. ijcrt.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of ¹H and ¹³C nuclei. These predictions, when compared to experimental NMR data, are invaluable for structural elucidation. For instance, in a study of a bromo-substituted (chloromethyl)pyridine, NMR was essential to confirm the successful conversion and purity of the product. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict electronic transitions and simulate the UV-Vis absorption spectrum, providing insight into the molecule's optical properties and chromophores. ijcrt.org

These simulations not only help in interpreting experimental spectra but can also predict the spectroscopic features of yet-to-be-synthesized compounds.

Toxicological and Environmental Research Aspects

Carcinogenicity Studies

Studies have been conducted to determine the potential of 3-(Chloromethyl)pyridine (B1204626) hydrochloride to cause cancer. These investigations have primarily involved long-term animal bioassays to observe tumor development following exposure to the chemical.

A bioassay of 3-(Chloromethyl)pyridine hydrochloride for potential carcinogenicity was performed using Fischer 344 rats and B6C3F1 mice as the rodent models. nih.gov In these studies, the chemical was administered by gavage to groups of 50 male and 50 female animals of each species. nih.gov The vehicle used for the administration was distilled water. nih.gov Control groups for each species and sex, consisting of 20 animals each, received only the distilled water vehicle. nih.gov The duration of the dosing varied, with low-dose rats and mice being treated for 103 and 102 weeks, respectively, while high-dose groups were dosed for shorter periods due to increased mortality. nih.gov All surviving animals were observed for a total of 104 weeks. nih.gov The Carcinogenic Potency Database (CPDB) includes standardized results from such long-term animal cancer tests on numerous chemicals, including this compound. toxplanet.com

The administration of this compound was associated with the development of specific types of tumors in the test animals. In both Fischer 344 rats and B6C3F1 mice, the compound was found to induce squamous-cell papillomas and squamous-cell carcinomas in the forestomach. nih.gov These tumors are a type of cancer arising from the epithelial cells that line the stomach. mdpi.com

In male rats, the incidence of these tumors was statistically significant, particularly in the high-dose group. nih.gov While the incidence in female rats was not statistically significant on its own, the tumors were of the same type and location as those observed in male rats and in mice of both sexes. nih.gov The tumors were not found in the control groups. nih.gov Because these tumors are rare, occurred at the site of application, and were observed in both species tested, they are considered to be related to the administration of the chemical. nih.govnih.gov

Based on these findings, it was concluded that under the conditions of the bioassay, this compound was carcinogenic in male Fischer 344 rats and in both male and female B6C3F1 mice, causing tumors at the site of topical application, the stomach. nih.govnih.gov

Tumor Incidence in Rodent Bioassay of this compound nih.gov
SpeciesSexDose GroupTumor TypeIncidenceSignificance (vs. Controls)
Fischer 344 RatMaleHigh-DoseSquamous-Cell Papillomas/Carcinomas10/47 (21%)P = 0.025
Fischer 344 RatFemaleHigh-DoseSquamous-Cell Papillomas/Carcinomas5/48 (10%)Not Statistically Significant
B6C3F1 MouseMaleHigh-DoseSquamous-Cell Papillomas/CarcinomasNot specifiedPositive Evidence
B6C3F1 MouseFemaleHigh-DoseSquamous-Cell Papillomas/CarcinomasNot specifiedPositive Evidence

The Carcinogenic Potency Database (CPDB) provides a standardized measure of carcinogenic potency known as the TD50. toxplanet.com The TD50 is defined as the daily dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have otherwise remained tumor-free at a zero dose. toxplanet.com This metric allows for quantitative comparisons of carcinogenicity across different chemicals. nih.gov For this compound, TD50 values have been calculated based on the results of rodent bioassays. toxplanet.com

Carcinogenic Potency (TD50) of this compound toxplanet.com
SpeciesSexTD50 (mg/kg/day)Target Site
RatMale148Stomach (sto)
MouseMale/Female70.7 (Harmonic Mean)mStomach (sto)
m: Indicates that more than one positive experiment in the species was used to calculate the harmonic mean of the TD50. toxplanet.com

Mutagenicity and Genotoxicity Studies

The potential for this compound to cause genetic mutations and damage to genetic material has also been investigated. It is suspected of causing genetic defects and was found to be mutagenic in Salmonella. toxplanet.comapolloscientific.co.uk

While detailed studies focusing specifically on the clastogenicity (the ability to cause breaks in chromosomes) of this compound were not extensively detailed in the reviewed sources, the broader classification of the compound as being suspected of causing genetic defects suggests concerns about its potential to induce chromosomal damage. apolloscientific.co.uk Genotoxicity tests are a standard battery for assessing the potential of pharmaceuticals and other chemicals to damage genetic material. core.ac.uk

Mechanistic Toxicology (e.g., Interaction with Cellular Macromolecules)

The toxicological effects of this compound are believed to be linked to its chemical structure and reactivity. The presence of a chloromethyl group on the pyridine (B92270) ring makes the compound reactive toward nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites present in cellular macromolecules, such as DNA and proteins. This interaction with critical biological molecules is a plausible mechanism for the observed carcinogenicity and mutagenicity.

Environmental Fate and Ecotoxicology

The environmental impact of this compound is a significant area of concern, particularly its behavior in aquatic and terrestrial ecosystems.

Information regarding the specific environmental degradation pathways of this compound is limited. apolloscientific.co.uk However, its high water solubility suggests it is likely to be mobile within the environment, potentially spreading through water systems. nih.govthermofisher.comnoaa.gov While some sources indicate it contains no substances known to be non-degradable in wastewater treatment plants, others classify it as very toxic to aquatic life with long-lasting effects, underscoring the need for caution. apolloscientific.co.ukthermofisher.comthermofisher.com Upon thermal decomposition, it is known to emit toxic fumes, including nitrogen oxides and hydrogen chloride gas. nih.govnoaa.gov

Research has demonstrated that this compound is toxic to terrestrial vertebrates. thermofisher.comfishersci.co.uk A significant bioassay conducted by the National Toxicology Program (NTP) on Fischer 344 rats and B6C3F1 mice provides insight into its carcinogenic potential. nih.govnih.gov In this study, the chemical was administered by gavage, leading to the development of tumors at the site of application. nih.govnih.gov

Carcinogenicity Bioassay Results in Terrestrial Vertebrates nih.gov
SpeciesSexTumor TypeLocationConclusion
Fischer 344 RatMaleSquamous-cell Papilloma or CarcinomaForestomachCarcinogenic
B6C3F1 MouseMaleSquamous-cell Papilloma or CarcinomaForestomachCarcinogenic
B6C3F1 MouseFemaleSquamous-cell Papilloma or CarcinomaForestomachCarcinogenic

The compound is classified as very toxic to aquatic life, with potentially long-lasting effects. apolloscientific.co.uk Due to its hazardous nature, it is imperative to prevent any spillage from entering drains or water courses, and it should not be discharged into sewers or waterways. apolloscientific.co.uk In the event of a spill, authorities should be notified if public sewers, drains, or water bodies are contaminated. jubilantingrevia.com The high water solubility of the compound facilitates its spread in aquatic environments. thermofisher.comnoaa.gov While some data sheets suggest it is not known to be non-degradable in wastewater treatment plants, its recognized aquatic toxicity necessitates stringent control measures to prevent environmental release. thermofisher.comthermofisher.com

Laboratory Safety Protocols and Risk Mitigation

Given its hazardous properties, including being corrosive and a suspected mutagen, strict laboratory safety protocols are essential when handling this compound. apolloscientific.co.uksigmaaldrich.com

A comprehensive suite of personal protective equipment is required to minimize exposure risk. This includes protection for the eyes, skin, and respiratory system.

Recommended Personal Protective Equipment (PPE) apolloscientific.co.uknih.govthermofisher.comjubilantingrevia.comsigmaaldrich.com
Body AreaEquipmentSpecific Recommendations and Remarks
Eyes/FaceSafety Goggles/Glasses, Face ShieldWear chemical safety goggles and a face shield to protect against dust and splashes. thermofisher.comjubilantingrevia.com
Skin/BodyProtective Gloves, Protective Clothing, BootsWear appropriate protective gloves and clothing to prevent skin contact. jubilantingrevia.comfishersci.com It should be noted that pyridine and its derivatives may penetrate rubber and plastic gloves. nih.gov
RespiratoryDust Mask, RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator. thermofisher.comjubilantingrevia.com For weighing or diluting, a half-face respirator with a combination filter for organic vapor/acid gas/HEPA is recommended. nih.gov A self-contained breathing apparatus (SCBA) may be required in some situations. apolloscientific.co.ukjubilantingrevia.com

Proper procedures for handling and storage are critical to ensure laboratory safety and mitigate risks.

Handling:

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. apolloscientific.co.ukthermofisher.com

All personal contact, including inhalation of dust, must be avoided. apolloscientific.co.uk

Do not eat, drink, or smoke in areas where the chemical is handled or stored. apolloscientific.co.ukjubilantingrevia.comtcichemicals.com

After handling, wash hands and any exposed skin thoroughly. jubilantingrevia.com

Contaminated clothing should be laundered separately before reuse. apolloscientific.co.ukjubilantingrevia.com

For small spills, the solid material should be dampened with water and transferred to a suitable container for disposal. The contaminated area should then be washed with a soap and water solution. nih.govnoaa.gov

Storage:

Store in a cool, dry, well-ventilated, and designated corrosives area. apolloscientific.co.ukthermofisher.comfishersci.com

Keep containers tightly closed to protect from moisture, as the compound is hygroscopic. nih.govthermofisher.com

Store away from incompatible materials, such as strong oxidizing agents and strong bases. nih.govfishersci.com

Some sources recommend storing the compound under an inert atmosphere. nih.govfishersci.com

Emergency Response and First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial due to its hazardous nature. The compound is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. nih.govnoaa.gov Exposure can lead to symptoms such as a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. nih.govnoaa.gov It is classified as a corrosive solid that can cause significant injury. haz-map.com The following tables outline the recommended first aid measures for different routes of exposure.

Table 1: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact First, check for and remove any contact lenses. nih.gov Immediately flush the eyes with water or a normal saline solution for 20 to 30 minutes. nih.gov It is critical to call a hospital or poison control center simultaneously. nih.gov Do not apply any ointments, oils, or medications without specific instructions from a physician. nih.gov The victim must be transported to a hospital for medical evaluation immediately after flushing, even if no symptoms like redness or irritation are present. nih.gov
Inhalation Immediately move the affected person from the contaminated area to fresh air and have them take deep breaths. noaa.gov Call a physician at once and be prepared for hospital transport, even if symptoms such as wheezing, coughing, or shortness of breath do not develop right away. noaa.gov Rescuers entering an unknown atmosphere should have appropriate respiratory protection, preferably a Self-Contained Breathing Apparatus (SCBA). noaa.gov
Skin Contact Remove all contaminated clothing immediately. aksci.com Rinse the affected skin area with water or shower. aksci.com Wash the skin thoroughly after handling. aksci.com Contaminated clothing should be washed before reuse. aksci.com
Ingestion DO NOT INDUCE VOMITING. nih.govnoaa.gov If the person is conscious and not convulsing, give one or two glasses of water to dilute the chemical. noaa.gov Immediately call a hospital or poison control center for guidance. noaa.gov If the victim is convulsing or unconscious, do not give anything by mouth. nih.govnoaa.gov Ensure the victim's airway is open and place them on their side with their head lower than their body. nih.govnoaa.gov Transport the victim to a hospital immediately. nih.govnoaa.gov

In case of a spill or leak, immediate precautionary measures should be taken. For solids, the spill area should be isolated for at least 25 meters (75 feet) in all directions. nih.govnoaa.gov This distance should be increased in the downwind direction as necessary. noaa.gov

Waste Management and Disposal Considerations

The disposal of this compound and its associated waste must be handled with care, adhering to regulatory guidelines to prevent environmental contamination and health risks. When heated to decomposition, this compound can emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. noaa.gov

Waste disposal criteria, particularly for land treatment or burial in sanitary landfills, are subject to significant revisions and regulations. nih.gov Therefore, it is imperative to consult with and adhere to the requirements of local, state, and federal environmental protection agencies before implementing any disposal method.

The following table provides general guidance for managing small spills and the subsequent disposal of contaminated materials.

Table 2: Spill Cleanup and Waste Disposal Guidance

AspectProcedure
Small Spills For small solid spills, the material should first be dampened with water to prevent it from becoming airborne. noaa.gov The dampened material should then be transferred to a suitable, sealable container. noaa.gov Any remaining residue can be picked up using absorbent paper that has also been dampened with water. nih.govnoaa.gov
Contaminated Materials All contaminated clothing and the absorbent paper used for cleanup must be sealed in a vapor-tight plastic bag for eventual disposal. nih.govnoaa.gov
Decontamination After the bulk of the material has been removed, all contaminated surfaces should be washed with a soap and water solution. nih.govnoaa.gov The contaminated area should not be re-entered until a safety officer or other responsible person has verified that it has been properly cleaned. nih.govnoaa.gov
Final Disposal The sealed containers of waste should be disposed of through an approved waste disposal plant or licensed hazardous waste management contractor. aksci.com Generators of waste are responsible for its proper management prior to collection and disposal. cornell.edu

Q & A

Q. What are the standard synthetic routes for 3-(Chloromethyl)pyridine hydrochloride, and what factors influence reaction efficiency?

The compound is synthesized via chloromethylation of pyridine derivatives. A common method involves reacting pyridine with formaldehyde and HCl under reflux, catalyzed by Lewis acids like ZnCl₂ or AlCl₃ . Alternative approaches include nucleophilic substitution on pre-functionalized pyridine precursors (e.g., 3-picoline derivatives) under controlled conditions. Key factors affecting yield include catalyst loading (10–20 mol%), reaction temperature (80–100°C), and stoichiometric ratios of formaldehyde to pyridine (1:1.2 molar ratio) . Solvent choice (e.g., DMF or DMSO) significantly impacts reaction kinetics by stabilizing intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Melting Point Analysis : The compound exhibits a melting point of 137–143°C, serving as a preliminary purity indicator .
  • NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks: δ 8.5–8.7 (pyridine H-2 and H-6), δ 4.7 (s, CH₂Cl), and δ 4.3 (broad, HCl proton) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry (ESI+) confirms molecular ion peaks at m/z 164.03 ([M+H]⁺) .
  • Elemental Analysis : Matches theoretical values for C (43.9%), H (4.3%), Cl (43.2%), and N (8.5%) .

Q. What are the common nucleophilic substitution reactions involving this compound?

The chloromethyl group undergoes substitution with amines, thiols, or alcohols. For example:

  • Amine Substitution : Reacting with primary amines (e.g., methylamine) in DMF at 60°C yields 3-(aminomethyl)pyridine derivatives, useful in drug discovery .
  • Thiol Reactions : Treatment with thiophenol in the presence of K₂CO₃ produces thioether-linked pyridines, applicable in polymer chemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may lead to side reactions like hydrolysis .

Advanced Research Questions

Q. How can substitution reactions be optimized to minimize byproducts like hydrolysis or oxidation?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve selectivity for C–N bond formation over hydrolysis .
  • Inert Atmosphere : Conducting reactions under N₂ or Ar prevents oxidation of sensitive nucleophiles (e.g., thiols) .
  • Temperature Control : Lower temperatures (40–60°C) reduce thermal degradation, while microwave-assisted synthesis accelerates reaction rates .
  • Additives : Bases like NaHCO₃ neutralize HCl byproducts, shifting equilibrium toward substitution .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., genotoxicity vs. non-carcinogenicity)?

  • Comparative Studies : Compare activity with structural analogs (e.g., 2-(Chloromethyl)pyridine hydrochloride) to isolate substituent effects. Evidence shows this compound exhibits lower genotoxicity in murine models than its 2-isomer .
  • Mechanistic Profiling : Use in vitro assays (e.g., Ames test) to assess mutagenicity and correlate with in vivo data .
  • Dose-Response Analysis : Evaluate threshold concentrations for cytotoxic effects; studies suggest dose-dependent apoptosis in human cell lines at >50 µM .

Q. What strategies are recommended for impurity profiling in pharmaceutical intermediates derived from this compound?

  • HPLC-MS with Reference Standards : Identify impurities (e.g., unreacted 3-picoline or chloromethylation byproducts) using certified reference materials (e.g., EP/JP standards) .
  • Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), light (UV-A), and acidic/alkaline conditions to simulate stability challenges .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against internal standards (e.g., maleic acid) for precise quantification .

Q. How does the dual functionality (chloromethyl and pyridine groups) influence its reactivity in multi-step syntheses?

  • Sequential Functionalization : The chloromethyl group reacts first with nucleophiles, while the pyridine nitrogen can later coordinate metals or undergo N-alkylation. For example, coupling with a benzylamine followed by Pd-catalyzed cross-coupling enables access to bipyridine ligands .
  • Steric and Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity at the CH₂Cl site but deactivate the pyridine ring toward electrophilic substitution .
  • pH-Dependent Reactivity : Under basic conditions (pH > 9), the pyridine nitrogen becomes protonated, reducing its nucleophilicity and directing reactions to the chloromethyl group .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fume hoods are mandatory due to HCl vapor release .
  • Waste Management : Neutralize acidic residues with NaHCO₃ before disposal. Collect chlorinated byproducts separately for hazardous waste processing .
  • Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.